![molecular formula C15H14ClNO5 B1407582 {4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate CAS No. 1785762-91-5](/img/structure/B1407582.png)
{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate
Overview
Description
Synthesis Analysis
The synthesis of “{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate” could involve nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo such reactions include the presence of strongly electron-attracting substituents in either the ortho or para positions .Scientific Research Applications
Hydrogen Bonded Structures in Organic Amine Oxalates
- Oxalates of various amines show distinct hydrogen-bonded networks, which are significant in understanding their structural properties (Vaidhyanathan, Natarajan, & Rao, 2002).
Two-Dimensional Hydrogen-Bonded Arrays
- The study of p-phenylazoanilinium oxalate highlights layered hydrogen-bonded frameworks, important in understanding the molecular architecture of related compounds (Mahmoudkhani & Langer, 2001).
Open-Framework Neodymium Oxalates
- Research on neodymium oxalates suggests potential applications in chemical manipulation due to their three-dimensional framework and accessible functional groups (Vaidhyanathan, Natarajan, & Rao, 2002).
Electrochemiluminescent Metallopolymer Coatings
- The study on electrochemiluminescent detection of oxalate highlights potential applications in analytical chemistry, particularly in flow injection analysis systems (Forster & Hogan, 2000).
Influence of Amine Templates on Uranyl Oxalate Complex
- Amine templates significantly affect the structure and properties of uranyl oxalate complexes, suggesting applications in materials science and potentially in gas storage and UV irradiation chemical dosimeters (Su, Zou, Qiao, & He, 2021).
Synthesis of Zinc Oxalate Structures from Amine Oxalates
- Novel zinc oxalates prepared from amine oxalates suggest diverse structural possibilities, significant in the study of low-dimensional to higher-dimensional structural transformations (Vaidhyanathan, Natarajan, & Rao, 2001).
Role of Oxalate in Permanganate Oxidation
- Oxalate's role in 4-chlorophenol oxidation by permanganate reveals its potential in environmental applications, particularly in water treatment and purification processes (Shi, Zhang, & Zhu, 2018).
properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]aniline;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.C2H2O4/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;3-1(4)2(5)6/h1-8H,9,15H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFEMSRPQJDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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